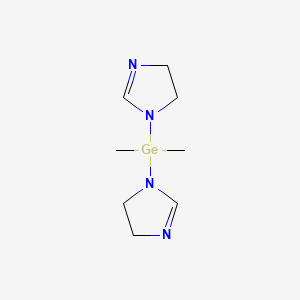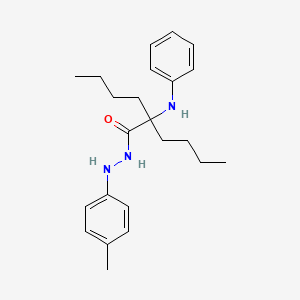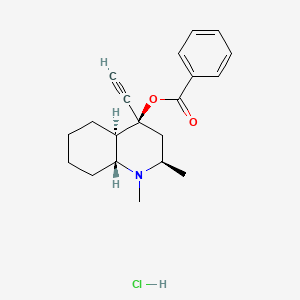
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-beta,8a-alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-beta,8a-alpha)- is a complex organic compound with a molecular formula of C13H21NO It is a derivative of quinolinol, featuring ethynyl and dimethyl substitutions, and is esterified with benzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride involves multiple steps:
Starting Material: The synthesis begins with quinolinol as the core structure.
Ethynylation: Introduction of the ethynyl group at the 4-position of the quinolinol ring.
Dimethylation: Subsequent dimethylation at the 1 and 2 positions.
Esterification: The compound is then esterified with benzoic acid to form the benzoate ester.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification: Post-reaction purification steps such as crystallization and filtration to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield various hydrogenated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Quinolinone derivatives.
Reduction Products: Hydrogenated quinolinol compounds.
Substitution Products: Various substituted quinolinol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: Modulation of biochemical pathways such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2-alpha,4-alpha,4a-beta,8a-alpha)
- 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2-alpha,4-alpha,4a-alpha,8a-beta)
Uniqueness
- Stereochemistry : The unique stereochemistry of 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride distinguishes it from its analogs.
- Functional Groups : The presence of ethynyl and dimethyl groups, along with the benzoate ester, imparts distinct chemical properties and reactivity.
This detailed article provides a comprehensive overview of 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
110345-59-0 |
|---|---|
Fórmula molecular |
C20H26ClNO2 |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
[(2R,4S,4aR,8aR)-4-ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-4-20(23-19(22)16-10-6-5-7-11-16)14-15(2)21(3)18-13-9-8-12-17(18)20;/h1,5-7,10-11,15,17-18H,8-9,12-14H2,2-3H3;1H/t15-,17-,18-,20+;/m1./s1 |
Clave InChI |
CYWZHNGATLWUHZ-BSUIWYASSA-N |
SMILES isomérico |
C[C@@H]1C[C@]([C@@H]2CCCC[C@H]2N1C)(C#C)OC(=O)C3=CC=CC=C3.Cl |
SMILES canónico |
CC1CC(C2CCCCC2N1C)(C#C)OC(=O)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


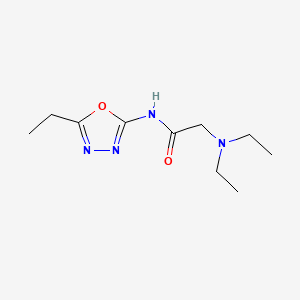
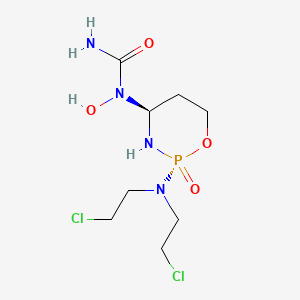

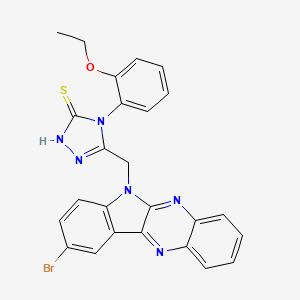

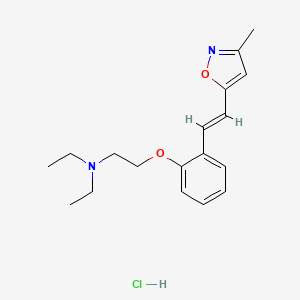

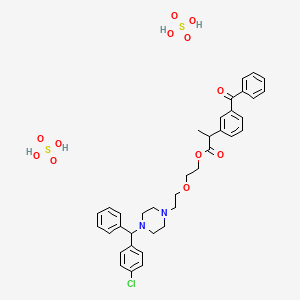
![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)
